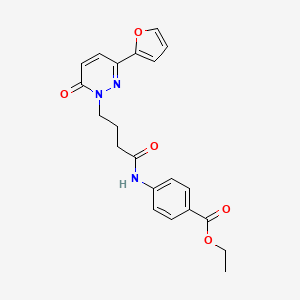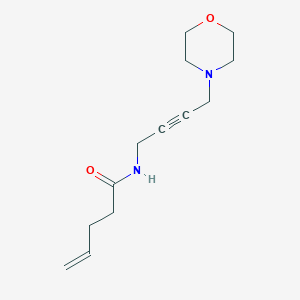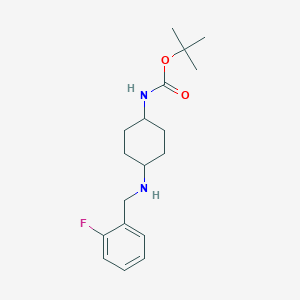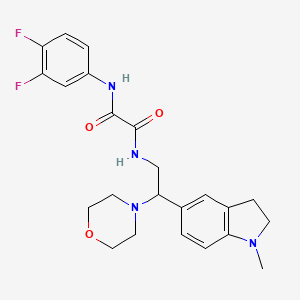![molecular formula C13H19ClFN B2749391 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride CAS No. 2305253-71-6](/img/structure/B2749391.png)
1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. It is known for its unique structure, which includes a fluorophenyl group attached to a cyclohexanamine backbone.
Preparation Methods
The synthesis of 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with cyclohexanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways, which are crucial for regulating mood, cognition, and behavior. This modulation is achieved through binding to receptors and altering their activity, leading to changes in neurotransmitter release and uptake .
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride can be compared with other similar compounds such as:
1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine: This compound lacks the hydrochloride group but shares a similar structure and chemical properties.
1-[(2-Chlorophenyl)methyl]cyclohexan-1-amine: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical reactivity and biological activity.
1-[(2-Bromophenyl)methyl]cyclohexan-1-amine:
This compound stands out due to its unique fluorine substitution, which can enhance its biological activity and stability compared to its analogs.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-7-3-2-6-11(12)10-13(15)8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYKGEHLKXFZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-8-(pyridin-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2749308.png)


![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide](/img/structure/B2749312.png)





![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one](/img/structure/B2749325.png)
![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2749326.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2749327.png)
![ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2749330.png)
![Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2749331.png)
